2-Bromo-1,1,1-trifluoro-octane
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Overview
Description
2-Bromo-1,1,1-trifluoro-octane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of bromine and trifluoromethyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-octane typically involves the halogenation of 1,1,1-trifluoro-octane. One common method is the bromination of 1,1,1-trifluoro-octane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1-trifluoro-octane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, substitution with hydroxide yields 1,1,1-trifluoro-octanol.
Elimination Reactions: The major product is typically an alkene, such as 1,1,1-trifluoro-1-octene.
Scientific Research Applications
2-Bromo-1,1,1-trifluoro-octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-octane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): Used as an inhalation anesthetic.
1,1,1-Trifluoro-2-bromo-2-chloroethane: Another halogenated alkane with similar properties.
1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123): Used as a refrigerant and fire extinguishing agent.
Uniqueness
2-Bromo-1,1,1-trifluoro-octane is unique due to its longer carbon chain compared to other similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions. The presence of both bromine and trifluoromethyl groups also imparts distinct chemical characteristics that can be exploited in various applications.
Properties
Molecular Formula |
C8H14BrF3 |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-1,1,1-trifluorooctane |
InChI |
InChI=1S/C8H14BrF3/c1-2-3-4-5-6-7(9)8(10,11)12/h7H,2-6H2,1H3 |
InChI Key |
ODBBTJGGSNDWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(F)(F)F)Br |
Origin of Product |
United States |
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